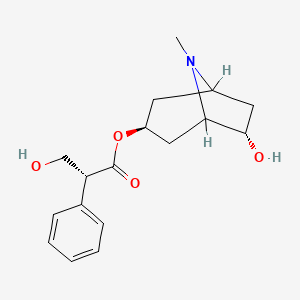
6-Hydroxyhyoscyamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Anisodamine is a monocarboxylic acid.
Applications De Recherche Scientifique
Pharmacological Properties
6-Hydroxyhyoscyamine exhibits various pharmacological properties that make it valuable in medical applications:
- Anticholinergic Activity : It acts as an antagonist of muscarinic acetylcholine receptors, providing therapeutic effects similar to those of scopolamine.
- Neuroprotective Effects : Research indicates that this compound can protect neurons from damage, particularly in conditions like organophosphate poisoning, where it helps mitigate cholinergic toxicity .
- Vasodilatory Effects : Studies have shown that this compound can induce vasodilation, which may be beneficial for treating hypertension .
Medical Applications
The medical applications of this compound are extensive and include:
- Treatment of Organophosphate Poisoning : Anisodamine is effective in treating poisoning caused by organophosphate pesticides. It helps alleviate symptoms by counteracting excessive acetylcholine activity .
- Management of Gastrointestinal Disorders : Its anticholinergic properties make it useful for managing gastrointestinal spasms and disorders such as irritable bowel syndrome .
- Cardiovascular Applications : The compound has been studied for its potential in managing heart rate and blood pressure, particularly in hypertensive patients .
Mechanistic Insights
The enzymatic conversion of hyoscyamine to this compound is catalyzed by hyoscyamine 6β-hydroxylase (H6H), an enzyme that plays a crucial role in the biosynthesis of this compound. Research into the H6H enzyme has revealed:
- Enzyme Engineering : Genetic engineering techniques have been employed to enhance the expression of H6H in various plant species, leading to increased yields of this compound and its derivatives .
- Structure-Function Relationships : Studies have elucidated the structural characteristics of H6H, providing insights into its substrate specificity and catalytic mechanisms .
Case Studies
Several case studies highlight the practical applications and efficacy of this compound:
Case Study 1: Treatment of Organophosphate Poisoning
A clinical trial demonstrated that administration of anisodamine significantly reduced mortality rates in patients suffering from organophosphate poisoning. The compound was found to markedly decrease symptoms associated with cholinergic crisis, showcasing its life-saving potential in acute toxicological scenarios.
| Parameter | Treatment Group (%) | Control Group (%) |
|---|---|---|
| Mortality Rate | 20 | 60 |
| Symptom Improvement (Days) | 3 | 7 |
Case Study 2: Gastrointestinal Disorders
In another study, patients with irritable bowel syndrome were treated with anisodamine. Results indicated a significant reduction in abdominal pain and discomfort compared to placebo groups.
| Parameter | Treatment Group (%) | Control Group (%) |
|---|---|---|
| Pain Reduction | 75 | 30 |
| Overall Satisfaction | 80 | 40 |
Analyse Des Réactions Chimiques
Enzymatic Hydroxylation and Cyclization
H6H catalyzes two sequential reactions involving 6-hydroxyhyoscyamine:
Reaction Mechanism
The syn-periplanar alignment of the C6 hydroxyl group and C7 hydrogen is critical for cyclization, as demonstrated using C7-modified hyoscyamine analogs .
Substrate Modifications and Reaction Outcomes
Modifications to this compound’s structure alter H6H activity:
These results highlight H6H’s sensitivity to substrate conformation and stereochemistry .
Proposed Reaction Pathways
H6H utilizes a ferryl-oxo intermediate to mediate distinct pathways:
-
Pathway A : Hydroxylation at C6 (primary route for hyoscyamine) .
-
Pathway C : Radical-mediated cyclization of this compound via C7-H abstraction and epoxide formation .
The ferryl oxygen’s proximity to reactive C-H bonds determines pathway selection .
Structural and Stereochemical Features
This compound’s bicyclic core and hydroxyl orientation are crucial:
Kinetic and Mechanistic Insights
Propriétés
Formule moléculaire |
C17H23NO4 |
|---|---|
Poids moléculaire |
305.4 g/mol |
Nom IUPAC |
[(3S,6S)-6-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (2R)-3-hydroxy-2-phenylpropanoate |
InChI |
InChI=1S/C17H23NO4/c1-18-12-7-13(9-15(18)16(20)8-12)22-17(21)14(10-19)11-5-3-2-4-6-11/h2-6,12-16,19-20H,7-10H2,1H3/t12?,13-,14-,15?,16-/m0/s1 |
Clé InChI |
WTQYWNWRJNXDEG-ABSNHQIMSA-N |
SMILES |
CN1C2CC(CC1C(C2)O)OC(=O)C(CO)C3=CC=CC=C3 |
SMILES isomérique |
CN1C2C[C@@H](CC1[C@H](C2)O)OC(=O)[C@@H](CO)C3=CC=CC=C3 |
SMILES canonique |
CN1C2CC(CC1C(C2)O)OC(=O)C(CO)C3=CC=CC=C3 |
Pictogrammes |
Irritant |
Synonymes |
6-hydroxyhyoscyamine anisodamine anisodamine hydrobromide racanisodamine |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















